Trachelanthamidine

描述

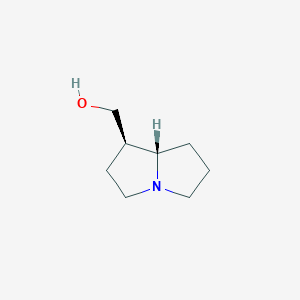

Structure

3D Structure

属性

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318955 | |

| Record name | (-)-Trachelanthamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-64-7 | |

| Record name | (-)-Trachelanthamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trachelanthamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Trachelanthamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRACHELANTHAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32020EJYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Trachelanthamidine

Precursors and Early Pathway Steps in Pyrrolizidine (B1209537) Alkaloid Formation

The biosynthesis of the core pyrrolizidine structure, from which trachelanthamidine is derived, begins with common amino acids and polyamines. wikipedia.orgresearchgate.net

Role of Ornithine, Putrescine, and Spermidine (B129725) as Biosynthetic Intermediates

The journey to this compound begins with the amino acid ornithine . nih.gov In many plants, ornithine is converted to putrescine , a diamine that serves as a crucial building block for pyrrolizidine alkaloids. nih.govrsc.org While some organisms can directly decarboxylate ornithine to form putrescine, in many plant species that produce these alkaloids, this conversion happens via arginine. nih.gov

Spermidine , another polyamine, also plays a pivotal role. nih.govnih.gov It is formed from putrescine and contributes an aminobutyl group necessary for the subsequent formation of the key intermediate, homospermidine. nih.govresearchgate.net Isotope labeling studies have confirmed that putrescine and the C4 portion of spermidine are efficiently incorporated into the pyrrolizidine ring system. rsc.org

| Precursor Molecule | Role in Biosynthesis |

| Ornithine | Initial amino acid precursor. nih.gov |

| Putrescine | A key diamine intermediate derived from ornithine (often via arginine). nih.govrsc.org Two molecules are utilized to form the pyrrolizidine skeleton. |

| Spermidine | A polyamine that provides an aminobutyl group for the formation of homospermidine. nih.govresearchgate.net |

Homospermidine Synthase (HSS) and the Formation of Homospermidine

The first committed step in the biosynthesis of pyrrolizidine alkaloids is the formation of homospermidine . nih.govresearchgate.net This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . researchgate.netnih.gov HSS facilitates the transfer of an aminobutyl group from spermidine to a molecule of putrescine, releasing 1,3-diaminopropane (B46017) in the process. researchgate.netmdpi.com This NAD+-dependent reaction is a critical juncture, diverting primary metabolites into the specialized secondary metabolic pathway of pyrrolizidine alkaloid synthesis. nih.govresearchgate.net The resulting symmetrical molecule, homospermidine, is the direct precursor to the pyrrolizidine ring. mdpi.com

Enzymatic Steps and Cyclization Mechanisms Leading to this compound

The conversion of homospermidine into the final this compound structure involves a series of oxidation, cyclization, and reduction reactions.

Oxidation of Homospermidine to 4,4'-Iminodibutanal

The next step in the pathway is the oxidative deamination of both primary amino groups of homospermidine. nih.govmdpi.com This reaction is catalyzed by a copper-containing amine oxidase, also known as diamine oxidase. wikipedia.orgnih.gov The product of this oxidation is 4,4'-iminodibutanal , a dialdehyde (B1249045) that is primed for cyclization. mdpi.comresearchgate.net This enzymatic oxidation is a crucial step that initiates the formation of the bicyclic pyrrolizidine structure. wikipedia.orgmdpi.com

Intramolecular Mannich-type Cyclization for Pyrrolizidine Ring Formation

Following its formation, 4,4'-iminodibutanal undergoes a spontaneous or enzyme-mediated intramolecular Mannich-type cyclization . mdpi.com This type of reaction is common in the biosynthesis of various alkaloids. organic-chemistry.orgnottingham.ac.ukrsc.org The cyclization process first forms a pyrrolium cation, which then undergoes a second ring closure to yield pyrrolizidine-1-carbaldehyde . mdpi.comtum.de This bicyclic aldehyde is a key intermediate in the formation of many pyrrolizidine alkaloids.

Reduction of Pyrrolizidine-1-carbaldehyde to this compound

The final step in the biosynthesis of this compound is the reduction of the aldehyde group of pyrrolizidine-1-carbaldehyde. wikipedia.org This reduction is likely catalyzed by an alcohol dehydrogenase (ADH), yielding the corresponding alcohol, 1-hydroxymethylpyrrolizidine, which is also known as this compound. nih.govresearchgate.net This conversion has been demonstrated in vitro using diamine oxidase to form the aldehyde, followed by reduction with a dehydrogenase system to produce this compound. rsc.org

| Intermediate/Product | Enzyme(s) Involved | Reaction Type |

| Homospermidine | Homospermidine synthase (HSS) | Aminobutyl transfer |

| 4,4'-Iminodibutanal | Copper-containing amine oxidase/Diamine oxidase | Oxidative deamination |

| Pyrrolizidine-1-carbaldehyde | (Likely spontaneous or enzyme-assisted) | Intramolecular Mannich-type cyclization |

| This compound | Alcohol dehydrogenase (ADH) | Reduction |

Stereochemical Control in Necine Base Biosynthesis

The biosynthesis of necine bases, the foundational structures of pyrrolizidine alkaloids (PAs), is characterized by a high degree of stereochemical control. In the absence of enzymatic regulation, the chemical reactions involved in forming the pyrrolizidine core would be expected to produce a mixture of stereoisomers. Specifically, the spontaneous cyclization of the dialdehyde precursor, 4,4'-iminodibutanal, followed by reduction, would theoretically result in a racemic mixture of all four possible saturated 1-hydroxymethylpyrrolizidines: (±)-trachelanthamidine and (±)-isoretronecanol. nih.govresearchgate.net

However, analyses of PA-producing plants reveal that such mixtures are generally not present. researchgate.net Instead, plants typically synthesize PAs with necine bases of a specific stereochemical configuration. For instance, many species in the Boraginaceae and Asteraceae families produce alkaloids based on (-)-trachelanthamidine. This specificity strongly indicates that the cyclization and reduction steps are not spontaneous but are precisely managed by enzymes. This enzymatic control ensures the production of a single, specific stereoisomer, which is then used for the subsequent steps in the alkaloid's biosynthesis. researchgate.net This control is crucial as the stereochemistry of the necine base is a key determinant of the final alkaloid's structure and biological activity.

This compound as a Common Precursor for Diversified Pyrrolizidine Alkaloids

This compound stands as a central intermediate in the biosynthesis of a vast array of more complex pyrrolizidine alkaloids. It serves as the initial necine base, which is subsequently modified to create the structural diversity observed in this class of compounds.

Biogenetic Sequence to Other Necine Bases (e.g., Supinidine, Retronecine (B1221780), Heliotridine)

Tracer and double-labelling experiments have conclusively shown that this compound is an efficient and specific precursor for other significant necine bases, particularly the 1,2-unsaturated forms like retronecine and heliotridine (B129409), which are characteristic of many toxic PAs. rsc.org For example, feeding studies using radioactively labelled this compound in plants such as Senecio isatideus and Cynoglossum officinale demonstrated its effective incorporation into the retronecine and heliotridine portions of their respective alkaloids. rsc.org The incorporation rates of this compound into retronecine are exceptionally high, confirming its position on the primary biosynthetic pathway. nih.gov

The proposed biogenetic sequence suggests that this compound undergoes further enzymatic modifications. A likely pathway involves the desaturation of this compound to form supinidine, which is then hydroxylated at the C-7 position to yield either retronecine or its C-7 epimer, heliotridine. The divergence of pathways to different necine bases, such as this compound and its diastereomer isoretronecanol (B1229980), appears to occur early in the biosynthesis, likely during the initial cyclization steps, as epimerization between the two compounds does not seem to happen to any significant degree.

Subsequent Structural Modifications and Esterification with Necic Acids

The immense structural diversity of pyrrolizidine alkaloids, with over 600 known structures, arises from processes that occur after the formation of the initial necine base, this compound. capes.gov.bruni-kiel.denih.gov These diversification steps can be broadly categorized into two successive stages. capes.gov.brnih.gov

First, the this compound core is structurally modified. These modifications can include desaturation at the 1,2-position and hydroxylation at various carbons, most commonly at C-7. nih.gov Following, or sometimes preceding, these modifications, the necine base undergoes esterification, typically at the C-9 hydroxyl group. capes.gov.brnih.gov This esterification involves a wide variety of carboxylic acids, known as necic acids. uni-kiel.de In lycopsamine-type PAs, for example, the necine base is esterified with stereoisomers of 2,3-dihydroxy-2-isopropylbutyric acid. capes.gov.brnih.gov

The second stage of diversification involves further acylation, often at the C-7 hydroxyl group or on the necic acid itself, creating even more complex diester alkaloids. nih.govcapes.gov.brnih.gov The specific combination of the necine base and the esterifying necic acid(s) defines the final PA structure and is often characteristic of a particular plant lineage. nih.govmdpi.com For instance, CRISPR/Cas9-mediated knockout studies in Symphytum and Eupatorium species blocked the biosynthesis of the necic acid unit, leading to the accumulation of the unesterified precursor, this compound, thereby confirming it as the esterification partner in these species. uni-kiel.de

Tissue-Specific Biosynthesis and Regulation in Plants

The production of this compound and its subsequent conversion into various PAs is a highly regulated process, with biosynthesis localized to specific tissues and varying significantly across different plant species.

Localization of this compound Biosynthesis within Plant Organs

The site of PA biosynthesis is not uniform across all PA-producing plants; it is a species-dependent trait. researchgate.net Following synthesis, the alkaloids are typically transported to other parts of the plant, where they are stored. nih.gov Accumulation often occurs in tissues that are most vulnerable to herbivores, such as young leaves, reproductive organs, and peripheral tissues. capes.gov.brnih.govnih.gov

Tracer studies and localization of the key biosynthetic enzyme, homospermidine synthase (HSS), have identified the primary sites of synthesis in several species:

In Heliotropium indicum (Boraginaceae), PA synthesis occurs in the shoots, specifically within the epidermal cells of young leaves. researchgate.net

In Symphytum officinale (Boraginaceae), biosynthesis is confined to the roots, with HSS being expressed in the cells of the endodermis. researchgate.net

In Cynoglossum officinale (Boraginaceae), PA synthesis has been observed in both the roots and the shoots. researchgate.net

In Phalaenopsis hybrids (Orchidaceae), the aerial roots are the site of biosynthesis for phalaenopsines, which are PAs based on a this compound structure. nih.gov

| Plant Species | Family | Site of Biosynthesis | Supporting Evidence | Citation |

| Heliotropium indicum | Boraginaceae | Shoots (lower leaf epidermis) | Tracer studies, HSS localization | researchgate.net |

| Symphytum officinale | Boraginaceae | Roots (endodermis) | Tracer studies, HSS localization | researchgate.net |

| Cynoglossum officinale | Boraginaceae | Roots and Shoots | Tracer studies | researchgate.net |

| Phalaenopsis hybrids | Orchidaceae | Aerial Roots | Tracer feeding experiments | nih.gov |

Comparative Biosynthetic Pathway Analysis Across Plant Species (e.g., Boraginaceae, Asteraceae)

Comparative studies across different plant families reveal a fascinating evolutionary pattern. The core biosynthetic pathway leading to the formation of this compound from the precursors putrescine and spermidine (via homospermidine) is remarkably conserved across distantly related plant families, including the Boraginaceae and the Asteraceae. capes.gov.brnih.govresearchgate.net

Despite this conservation of the core pathway, the key enzyme, homospermidine synthase (HSS), evolved independently in these different plant lineages. capes.gov.brnih.gov This is a classic example of convergent evolution, where different species independently arrive at the same biochemical solution for producing a defensive compound. Although the initial enzyme evolved separately, the subsequent steps to process homospermidine into this compound appear to be common. capes.gov.brnih.gov

While the formation of this compound is a shared feature, the subsequent diversification and localization of the pathway show significant variation. This accounts for the distinct PA profiles observed in different plant families. For example, species in the Boraginaceae family predominantly produce PAs that are monoesters or open-chain diesters. tandfonline.com In contrast, macrocyclic diesters are a hallmark of the Senecioneae tribe within the Asteraceae family. tandfonline.com This indicates that while the foundational pathway to this compound is an ancient and conserved module, the downstream enzymes responsible for modification and esterification have evolved differently, leading to the vast chemical diversity of pyrrolizidine alkaloids seen in nature.

| Feature | Boraginaceae | Asteraceae (Tribe Senecioneae) | Citation |

| Core Pathway to this compound | Conserved | Conserved | capes.gov.brnih.govresearchgate.net |

| Evolution of HSS Enzyme | Independent origin | Independent origin | capes.gov.brnih.govmdpi.com |

| Primary PA Ester Types | Monoesters, open-chain diesters | Macrocyclic diesters | tandfonline.com |

| Site of Biosynthesis | Variable (roots, shoots, or both) | Primarily roots | researchgate.net |

Chemical Synthesis Strategies for Trachelanthamidine

Total Synthesis Approaches

The synthesis of Trachelanthamidine, a pyrrolizidine (B1209537) alkaloid, has attracted considerable attention from the synthetic chemistry community due to its structural features and biological significance. Diverse and elegant strategies have been developed to construct its core bicyclic structure.

Retrosynthetic Analyses and Key Carbon-Nitrogen Bond Forming Strategies

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, the key structural feature is the pyrrolizidine core, a bicyclic system containing a bridgehead nitrogen atom.

A common retrosynthetic approach involves disconnecting the bicyclic structure at the C-N bonds or adjacent C-C bonds. One strategy envisions the formation of the pyrrolizidine skeleton from a suitably functionalized monocyclic precursor, typically a proline or pyrrolidine (B122466) derivative. The crucial step is the formation of the second five-membered ring.

Methodologies Employing Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and frequently used strategy to construct the bicyclic core of this compound from a monocyclic pyrrolidine intermediate. This approach is often the key step that forges the final ring system.

The intramolecular Horner-Wittig (also known as the Horner-Wadsworth-Emmons) reaction has been successfully applied to the enantiospecific synthesis of pyrrolizidine alkaloids, including precursors to this compound. shu.ac.uk This strategy typically starts from a readily available chiral amino acid, such as glutamic acid. The amino acid is converted into a monocyclic pyrrolidine intermediate containing both a phosphonate (B1237965) group and an aldehyde or ketone. shu.ac.uk

The key intramolecular Horner-Wittig cyclization then proceeds to form the bicyclic core. A significant advantage of this method is that the cyclization can proceed with retention of chirality, allowing for the synthesis of enantiomerically pure alkaloids. shu.ac.uk The reaction creates a double bond within the newly formed ring, which can then be reduced to afford the saturated pyrrolizidine skeleton of this compound.

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of the pyrrolizidine skeleton. semanticscholar.orgnih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, efficiently forms cyclic structures by joining two terminal alkene functionalities within a single molecule. semanticscholar.orgnih.gov

In a typical synthesis of this compound using RCM, a diene precursor is first assembled. For instance, a formal synthesis of (±)-Trachelanthamidine started from pyroglutamate, which was converted into a diene over several steps. semanticscholar.org This diene, when subjected to the second-generation Grubbs catalyst, underwent RCM to form the bicyclic pyrrolizidine skeleton. semanticscholar.org Another approach utilized an asymmetric aza-Baylis-Hillman reaction to create a chiral intermediate, which was then converted to an N-allyl-β-amino-α-methylene ester. This substrate readily underwent RCM to yield a chiral 2,5-dihydropyrrole, a direct precursor for (-)-Trachelanthamidine. nih.gov

| Starting Material/Precursor Type | Key RCM Substrate | Catalyst | Outcome | Reference |

| Pyroglutamate | N-Allyl-N-(pent-4-enyl) derivative | Grubbs Catalyst (2nd Gen) | Pyrrolizidine skeleton | semanticscholar.org |

| Chiral Sulfinimine | N-allyl-β-amino-α-methylene ester | Grubbs Catalyst | Chiral 2,5-dihydropyrrole | nih.gov |

Radical cyclization offers another effective pathway to the pyrrolizidine ring system. These reactions involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a new ring.

One method involves a tributyltin hydride-mediated radical cyclization of an (S)-N-(α-chloroacetyl)-2-ethenylpyrrolidine precursor derived from (S)-prolinol. This reaction proceeds with high regio- and diastereoselectivity to form the bicyclic lactam core, which is a key intermediate in a formal total synthesis of (-)-Trachelanthamidine. capes.gov.br Another novel approach utilizes a single electron transfer (SET) reaction. The synthesis of (–)-Trachelanthamidine was achieved using the cyclization of 2-(2-acetoxyethenyl)-N-(trichloroacetyl)pyrrolidine in boiling 1,4-dimethylpiperazine, which acts as both the solvent and the SET reagent, obviating the need for traditional radical initiators. core.ac.uk

| Precursor | Reaction Conditions | Key Intermediate | Reference |

| (2S)-N-(α-chloroacetyl)-2-ethenylpyrrolidine | Tributyltin hydride | (1R, 7aS)-Hexahydropyrrolizin-3-one | capes.gov.br |

| 2-(2-acetoxyethenyl)-N-(trichloroacetyl)pyrrolidine | 1,4-Dimethylpiperazine, reflux | Bicyclic lactam | core.ac.uk |

The Mannich reaction is a classic carbon-carbon bond-forming reaction that has been ingeniously applied to the synthesis of this compound. This reaction typically involves the aminoalkylation of a carbon nucleophile by an iminium ion, which is formed from the condensation of an amine and an aldehyde or ketone.

A straightforward synthesis of (±)-Trachelanthamidine utilizes a deaminative dimerization of 4-aminobutyral dimethyl acetal (B89532) to form a symmetric secondary amine. clockss.org This amine, upon acid-catalyzed hydrolysis, undergoes an intramolecular Mannich reaction to generate the pyrrolizidine core, which is then reduced to yield the final product. clockss.org

More recently, highly sophisticated asymmetric organocatalytic Mannich reactions have been developed. acs.orgnih.govcdri.res.in A stereodivergent strategy allows for the synthesis of all four possible stereoisomers of 1-hydroxymethylpyrrolizidine alkaloids, including (-)-Trachelanthamidine. acs.orgnih.gov This was achieved by employing a syn-selective self-Mannich reaction catalyzed by the amino acid proline. acs.orgnih.gov Another organocatalytic one-pot acyl-Mannich cyclization between a hydroxylactam and a tethered acetal has also been used to construct the pyrrolizidinone core, leading to an efficient total synthesis of (−)-Trachelanthamidine. cdri.res.inresearchgate.net

| Strategy | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

| Biomimetic Mannich Reaction | Symmetric diacetal from 4-aminobutyral dimethyl acetal | Methanolic HCl | Forms racemic Mannich base | clockss.org |

| Asymmetric Self-Mannich Reaction | Methyl 4-oxobutanoate (B1241810), PMP-amine | Proline | syn-selective reaction for (-)-Trachelanthamidine | acs.orgnih.gov |

| Asymmetric Acyl-Mannich Cyclization | Hydroxylactam, tethered acetal | Organocatalyst | One-pot formation of bicyclic core | cdri.res.inresearchgate.net |

Radical Cyclization Reactions

Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific, single-enantiomer forms of this compound is a significant objective in organic chemistry, driven by the distinct biological activities often associated with individual stereoisomers. Methodologies to achieve this enantiopurity generally fall into two major categories: chiral pool approaches, which utilize naturally occurring chiral molecules as starting materials, and asymmetric catalysis, where a small amount of a chiral catalyst directs the stereochemical outcome of a reaction.

Chiral Pool Approaches

Chiral pool synthesis is a strategy that leverages readily available, inexpensive, and enantiomerically pure natural products as foundational building blocks. wikipedia.orgddugu.ac.inyork.ac.uk This approach transfers the inherent chirality of the starting material to the final target molecule, bypassing the need to establish the initial stereocenter through more complex asymmetric reactions. wikipedia.org For this compound, key chiral precursors include amino acids and their derivatives.

L-Prolinol: The synthesis of optically active (–)-trachelanthamidine has been successfully achieved starting from L-prolinol. rsc.orgrsc.org One key strategy involves an olefin cyclization initiated by an α-thiocarbocation. rsc.orgrsc.org Another approach modifies the route reported by Pizzorno and Albonico, starting with L-proline, which is converted to its N-formyl derivative and then subjected to a 1,3-dipolar cycloaddition with ethyl propiolate to create the core pyrrolizidine structure. Subsequent reduction and stereochemical inversion steps lead to the desired (+)-trachelanthamidine.

Glutamic Acid: Enantiospecific synthesis of pyrrolizidine alkaloids, including this compound, has been accomplished using glutamic acid as the chiral starting material. shu.ac.uk This synthetic route proceeds to a suitable monocyclic intermediate which then undergoes an intramolecular Horner-Wittig cyclization to form the bicyclic core of the alkaloid while retaining the original chirality. shu.ac.uk

Table 1: Chiral Pool Synthesis of this compound from Amino Acids

| Starting Material | Key Synthetic Strategy | Target Enantiomer | Reference(s) |

|---|---|---|---|

| L-Prolinol | Olefin cyclization via α-thiocarbocation | (–)-Trachelanthamidine | rsc.org, rsc.org |

| L-Proline | 1,3-Dipolar cycloaddition | (+)-Trachelanthamidine | |

| Glutamic Acid | Intramolecular Horner-Wittig cyclization | This compound | shu.ac.uk |

Asymmetric Catalysis in Pyrrolizidine Alkaloid Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool methods, creating chiral molecules from achiral or racemic precursors through the use of a chiral catalyst. nih.gov This strategy is highly atom-economical and allows for the generation of either enantiomer of a product by simply choosing the corresponding enantiomer of the catalyst.

Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. researchgate.netrsc.org This field has provided numerous strategies for the synthesis of pyrrolizidine alkaloids.

Chiral Secondary Amines: A stereodivergent strategy for synthesizing all four stereoisomers of 1-hydroxymethylpyrrolizidine alkaloids, including (–)-trachelanthamidine, has been developed using an asymmetric self-Mannich reaction as the key step. acs.org Specifically, an anti-selective self-Mannich reaction catalyzed by a chiral secondary amine is used to produce the stereoisomers (+)- and (–)-isoretronecanol. acs.org In a related approach, an organocatalytic asymmetric Mannich cyclization of a hydroxylactam with an acetal, co-catalyzed by a chiral secondary amine and an achiral Brønsted acid, furnishes the core of (–)-trachelanthamidine with high enantioselectivity (up to 97% ee). nih.govthieme-connect.com

Proline Catalysis: L-proline is a versatile organocatalyst used in various asymmetric reactions. thieme-connect.comthieme-connect.com For the synthesis of (–)-trachelanthamidine, a syn-selective self-Mannich reaction catalyzed by proline is employed. acs.org A general procedure for constructing the pyrrolizidine ring system utilizes a proline-catalyzed sequential α-amination and Horner–Wadsworth–Emmons (HWE) olefination of an aldehyde. rsc.orgresearchgate.net This method generates a γ-amino-α,β-unsaturated ester intermediate with high enantioselectivity (94% ee), which can then be cyclized to form the alkaloid core. researchgate.net

Phosphine (B1218219) Catalysis: Chiral phosphines have emerged as effective catalysts for constructing the five-membered rings found in pyrrolizidine alkaloids. nih.govnih.gov A highly enantioselective [3+2] cyclization between imines and allenoates, catalyzed by a dipeptide-based chiral phosphine, produces 3-pyrroline (B95000) derivatives in good yields and with excellent enantioselectivities (up to 99.5:0.5 er). thieme-connect.com This methodology has been applied to a short formal synthesis of (+)-trachelanthamidine. rsc.orgthieme-connect.com Another strategy involves a phosphine-catalyzed (4+1) annulation of allenylic carbamates, which proceeds through a phosphonium (B103445) diene intermediate to form 3-pyrrolines. nih.govnih.gov This method has been used in the formal synthesis of (±)-trachelanthamidine. nih.govnih.gov

Table 2: Asymmetric Catalysis in the Synthesis of this compound

| Catalyst Type | Catalyst Example | Key Reaction | Yield / Selectivity | Target | Reference(s) |

|---|---|---|---|---|---|

| Organocatalysis | |||||

| Chiral Secondary Amine | Diphenylprolinol silyl (B83357) ether derivative | anti-selective self-Mannich | 82% yield, 98% ee | PMP-lactam precursor | acs.org |

| Chiral Secondary Amine | Jørgensen-Hayashi catalyst derivative | Asymmetric Mannich cyclization | up to 89% yield, 97% ee | (–)-Trachelanthamidine | nih.gov, thieme-connect.com |

| Proline | L-proline | syn-selective self-Mannich | - | (+)-Laburnine / (–)-Trachelanthamidine | acs.org |

| Proline | L-proline | α-amination/HWE olefination | 94% ee for intermediate | Pyrrolizidine core | researchgate.net |

| Chiral Phosphine | Dipeptide-based phosphine | [3+2] Cyclization | 75–94% yield, up to 99.5:0.5 er | (+)-Trachelanthamidine (formal) | , thieme-connect.com |

| Phosphine | PBu₃ | (4+1) Annulation | - | (±)-Trachelanthamidine (formal) | nih.gov, nih.gov |

| Metal Catalysis | |||||

| Palladium | Pd₂(dba)₃ / Triisopropyl phosphite (B83602) | Intramolecular Allylation | 94:6 mixture of diastereomers | (–)-Trachelanthamidine | thieme-connect.com |

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations with high selectivity. nih.govmdpi.comrsc.org Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of complex nitrogen-containing heterocycles. stanford.edu

A stereoselective synthesis of (–)-trachelanthamidine has been developed with a palladium-catalyzed intramolecular allylation as the key step. thieme-connect.comcardiff.ac.uk The synthesis starts from L-proline, which is used to assemble an allylic carbonate precursor. thieme-connect.com The crucial cyclization step is catalyzed by a palladium(0) complex. The choice of ligand for the palladium catalyst was found to be critical; an initial choice of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) was ineffective, but switching to the less bulky and electronically different triisopropyl phosphite ligand allowed the cyclization to proceed at room temperature. thieme-connect.com This reaction yielded a 94:6 mixture of the desired pyrrolizidine diastereomers. thieme-connect.com The major diastereomer was then converted to (–)-trachelanthamidine through a three-step sequence involving ozonolysis, sodium-amalgam reduction, and final reduction with lithium aluminum hydride. thieme-connect.com

Organocatalysis (e.g., Chiral Secondary Amines, Proline, Phosphine Catalysis)

Stereodivergent Synthesis Strategies for Pyrrolizidine Alkaloids

A significant advancement in the synthesis of pyrrolizidine alkaloids, including this compound, is the development of stereodivergent strategies. These methods allow for the selective synthesis of all possible stereoisomers of a target molecule from a common intermediate by simply changing the catalyst or reagents. This approach is highly efficient as it negates the need for separate, lengthy synthetic routes for each stereoisomer.

A notable example is the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids, which include (-)-trachelanthamidine and its stereoisomers (+)-laburnine, (+)-isoretronecanol, and (-)-isoretronecanol. nih.govclockss.orguni-kiel.deacs.org This strategy hinges on an asymmetric self-Mannich reaction of methyl 4-oxobutanoate with a p-methoxyphenyl (PMP)-protected amine. nih.govclockss.org The stereochemical outcome of this key reaction is controlled by the choice of catalyst.

| Catalyst | Stereochemical Outcome | Target Alkaloid |

| D-Proline | syn-selective | (-)-Trachelanthamidine |

| L-Proline | syn-selective | (+)-Laburnine |

| Chiral Secondary Amine | anti-selective | (+)-Isoretronecanol / (-)-Isoretronecanol |

Formal Synthesis of this compound

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. This approach is valuable as it establishes a new route to a complex molecule without needing to repeat the final, often well-established, steps. Several formal syntheses of this compound have been reported, employing diverse strategies and key intermediates.

Key Intermediates and Synthetic Equivalence Strategies

The formal synthesis of this compound has been achieved through various strategic disconnections, leading to a range of key intermediates and the application of different synthetic equivalence strategies.

One prominent approach involves the use of a phosphine-catalyzed [3+2] annulation of an allene (B1206475) with an imine to construct the core pyrrolidine ring. Lu and co-workers demonstrated a concise formal synthesis of (+)-trachelanthamidine where a dihydropyrroline derivative served as the key intermediate. nih.govorgsyn.orgnih.gov This intermediate was accessed through an asymmetric allene-alkylimine [3+2] cycloaddition, highlighting the utility of this methodology in rapidly building the heterocyclic core. nih.gov

Another strategy commences with readily available starting materials and introduces chirality early in the sequence. For instance, a formal synthesis of (-)-trachelanthamidine was developed starting from 1,4-butanediol. acs.org The key steps involved the preparation of a chiral sulfinimine, followed by an asymmetric aza-Baylis-Hillman equivalent reaction and a subsequent ring-closing metathesis to furnish a chiral 2,5-dihydropyrrole. acs.orgnih.gov This intermediate is a versatile precursor for the final pyrrolizidine structure. Hydrogenation of this dihydropyrrole derivative stereoselectively yields the 2,3-disubstituted pyrrolidine core of this compound. acs.orgnih.gov

A synthesis mimicking biosynthetic pathways utilized 4-aminobutyral dimethyl acetal as a four-carbon building block. clockss.org Deaminative dimerization of this primary amine with a Raney nickel catalyst afforded a symmetric secondary amine diacetal. clockss.org This key intermediate, upon acid-catalyzed hydrolysis and intramolecular Mannich reaction, followed by reduction, yielded (±)-trachelanthamidine. clockss.org

Furthermore, electrochemical methods have been employed to generate key intermediates. Shono and colleagues developed an efficient synthesis of pyrrolizidine alkaloids using anodically prepared α-methoxy carbamates as key precursors. acs.org These intermediates serve as electrophilic synthons for the construction of the bicyclic alkaloid skeleton.

A palladium-catalyzed aminoalkynylation strategy has also been successfully applied to a formal synthesis of (±)-trachelanthamidine. epfl.ch This approach involves the intramolecular aminoalkynylation of a terminal olefin to create a 5-propargyl lactam, which introduces the necessary carbon framework in a single step. Subsequent functional group manipulations and cyclization lead to the pyrrolizidine core. epfl.ch

| Starting Material | Key Intermediate | Key Reaction(s) |

| Allene and Imine | Dihydropyrroline derivative | Asymmetric [3+2] annulation |

| 1,4-Butanediol | Chiral 2,5-dihydropyrrole | Asymmetric aza-Baylis-Hillman, Ring-closing metathesis |

| 4-Aminobutyral dimethyl acetal | Symmetric secondary amine diacetal | Deaminative dimerization, Intramolecular Mannich reaction |

| N-acyl pyrrolidine | α-Methoxy carbamate | Anodic oxidation |

| Alkynyl amine with a terminal olefin | 5-Propargyl lactam | Palladium-catalyzed aminoalkynylation |

Derivation from Chiral Amino Acids (e.g., L-Prolinol, Glutamic Acid)

Biogenetically Patterned Synthetic Pathways

Biogenetically patterned syntheses aim to mimic the natural biosynthetic route to a target molecule in the laboratory. These syntheses often employ enzymatic transformations or conditions that replicate the physiological environment.

The biosynthesis of pyrrolizidine alkaloids is understood to originate from polyamines, specifically homospermidine. uni-kiel.dersc.orgnih.gov Homospermidine is formed from the transfer of a 4-aminobutyl group from spermidine (B129725) to putrescine, a reaction catalyzed by homospermidine synthase (HSS). uni-kiel.de The subsequent steps involve oxidation and cyclization to form the characteristic pyrrolizidine nucleus.

A classic example of a biogenetically patterned synthesis of (±)-trachelanthamidine was reported by Robins. uni-kiel.dersc.org This synthesis utilized pea seedling diamine oxidase under physiological conditions to act upon homospermidine. uni-kiel.de This enzymatic oxidation is believed to generate a dialdehyde (B1249045) or a related iminium ion intermediate, which then undergoes an intramolecular Mannich-type cyclization to form the pyrrolizidine skeleton. uni-kiel.de Subsequent reduction, which in the biomimetic synthesis was achieved with a chemical reducing agent, affords this compound. uni-kiel.de This work provided strong chemical evidence for the proposed biosynthetic pathway.

More recent studies have further elucidated the in-vivo pathway, identifying a copper-containing amine oxidase (CuAO), named homospermidine oxidase (HSO), that catalyzes the double oxidation of homospermidine and controls the subsequent cyclization to form the pyrrolizidine aldehyde. nih.gov This aldehyde is then reduced to this compound by an alcohol dehydrogenase. uni-kiel.de this compound is a crucial intermediate in the biosynthesis of more complex pyrrolizidine alkaloids, as it can be esterified with various necic acids. uni-kiel.de

| Precursor | Key Enzyme/Reaction | Intermediate |

| Homospermidine | Homospermidine Synthase (HSS) | Homospermidine |

| Homospermidine | Homospermidine Oxidase (HSO) / Diamine Oxidase | Pyrrolizidine aldehyde / Iminium ion |

| Pyrrolizidine aldehyde | Alcohol Dehydrogenase | This compound |

Advanced Analytical Characterization of Trachelanthamidine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to defining the molecular architecture of Trachelanthamidine. Techniques such as NMR, mass spectrometry, and infrared spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. 1H and 13C NMR spectra reveal the number and chemical environment of all hydrogen and carbon atoms in the molecule, while 2D NMR techniques establish their connectivity.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical shift, integration, and coupling patterns for each proton. The saturated bicyclic ring system of this compound results in a complex series of overlapping multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons of the hydroxymethyl group (CH₂OH) typically appear as a distinct signal.

¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for each of the eight carbon atoms in the this compound skeleton. The chemical shifts are indicative of the carbon type (CH₃, CH₂, CH, or quaternary). The carbon attached to the hydroxyl group (C-9) and the carbons adjacent to the nitrogen atom (C-3, C-5, C-8) are typically found further downfield. While specific reported data can vary slightly based on the solvent and instrument, a study on the synthesis of (–)-trachelanthamidine confirmed its identity through various means, including comparison to literature values derived from NMR analysis. core.ac.uk

Table 1: Expected NMR Chemical Shift Regions for this compound (Note: Specific values can vary based on solvent and reference standard. This table represents general, expected regions for the described proton and carbon environments.)

| Atom Type | Nucleus | Expected Chemical Shift (δ) ppm | Notes |

| Ring Protons (CH, CH₂) | ¹H | 1.5 - 3.8 | Complex, overlapping multiplets characteristic of the saturated pyrrolizidine (B1209537) core. |

| Hydroxymethyl Protons (CH₂OH) | ¹H | 3.5 - 4.0 | Often appear as a doublet of doublets or a multiplet. |

| Hydroxyl Proton (OH) | ¹H | Variable | Broad singlet, position is dependent on concentration and solvent. |

| Ring Carbons (CH, CH₂) | ¹³C | 25 - 60 | Aliphatic carbons of the two five-membered rings. |

| Bridgehead Carbon (C-8) | ¹³C | 60 - 75 | Carbon atom at the fusion of the two rings, bonded to nitrogen. |

| Hydroxymethyl Carbon (CH₂OH) | ¹³C | 60 - 70 | Carbon of the primary alcohol functional group. |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For (–)-Trachelanthamidine, the exact mass has been experimentally determined and confirmed to match the calculated value for its molecular formula, C₈H₁₅NO. core.ac.uk

Calculated Mass : 141.1154

Found Mass : 141.1154

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. For saturated pyrrolizidine bases of the this compound type, specific fragment ions are consistently observed. The fragmentation pattern is dominated by cleavages within the bicyclic ring system. PAs of the 1,2-saturated this compound type show characteristic fragment ions at m/z 96, 124, and 142. rsc.org The base peak, or most intense signal, for saturated necine bases like this compound is often observed at m/z 124. drugbank.com

Table 2: Characteristic Mass Spectrometry Data for this compound

| Analysis Type | Ion | m/z (Mass-to-Charge Ratio) | Note |

| HRMS | [M+H]⁺ | 141.1154 | Confirms the elemental composition C₈H₁₅NO. core.ac.uk |

| MS/MS | Fragment Ion | 124 | Often the base peak, characteristic for the this compound-type base. rsc.orgdrugbank.com |

| MS/MS | Fragment Ion | 142 | Characteristic fragment ion. rsc.org |

| MS/MS | Fragment Ion | 96 | Characteristic fragment ion. rsc.org |

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by absorptions corresponding to its functional groups. A strong, broad absorption is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol. Multiple sharp bands are expected between 2800-3000 cm⁻¹ corresponding to C-H stretching vibrations of the saturated ring system. A C-N stretching vibration is expected in the fingerprint region (1000-1300 cm⁻¹). While IR spectroscopy is routinely used in the synthesis of this compound to monitor the reaction progress, specific peak assignments for the final compound are not always detailed in the literature. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound is a saturated bicyclic amine with a primary alcohol. It lacks a chromophore, which is a part of a molecule that absorbs light in the UV-Vis range (typically a system of conjugated π-bonds or an aromatic ring). Therefore, this compound does not exhibit significant absorbance in the 200-800 nm range and UV-Vis spectroscopy is not a primary technique for its characterization.

Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for isolating this compound from complex mixtures, such as plant extracts, and for its quantification. Coupling chromatography with mass spectrometry provides a powerful platform for both separation and definitive identification.

GC-MS is a widely used technique for the analysis of pyrrolizidine alkaloids, including this compound. pw.edu.pl The compound must be sufficiently volatile and thermally stable to be analyzed by GC. This compound, as a free base, can be analyzed directly. In this method, the components of a mixture are separated based on their boiling points and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. Preliminary GC-MS results have been used to identify this compound or its stereoisomers as the major alkaloid in plant species like Euploca greggii. The technique is also used to analyze the unique profiles of this compound-based esters found in various Ipomoea species.

Liquid chromatography coupled with mass spectrometry is arguably the most powerful and versatile technique for the analysis of this compound and its derivatives in various matrices. It overcomes the volatility requirements of GC and is particularly suited for analyzing thermally sensitive or non-volatile compounds like pyrrolizidine alkaloid N-oxides.

LC-MS and UPLC-MS/MS : These techniques separate compounds in a liquid mobile phase followed by MS detection. Ultra-Performance Liquid Chromatography (UPLC) uses smaller column particles to achieve higher resolution and faster analysis times compared to conventional HPLC. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification using modes like multiple reaction monitoring (MRM). These methods are the standard for detecting and quantifying trace levels of pyrrolizidine alkaloids in food, honey, and herbal products. drugbank.com

High-Resolution Mass Spectrometry (HR-MS) : Coupling liquid chromatography with high-resolution mass spectrometry (LC-HR-MS) enables the detection and tentative identification of a wide range of alkaloids, even when reference standards are unavailable. rsc.org By obtaining the accurate mass of a precursor ion and its fragments, the elemental formula can be confidently determined, allowing for the characterization of known and novel this compound-based esters and other derivatives in complex samples. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine alkaloids (PAs), including this compound, from complex matrices such as plant extracts. openaccessjournals.comwikipedia.org Its high resolution, sensitivity, and accuracy make it indispensable for separating, identifying, and quantifying these compounds. openaccessjournals.comnih.gov HPLC methods are frequently coupled with mass spectrometry (LC-MS), which provides structural information based on mass-to-charge ratios and fragmentation patterns, allowing for unambiguous identification of this compound and related alkaloids. researchgate.net

The versatility of HPLC allows for various modes of operation. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The composition of the mobile phase, typically a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is often varied in a gradient to achieve optimal separation of multiple PAs within a single analytical run. wikipedia.orgyoutube.com

Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18 Reversed-Phase (e.g., 2-5 µm particle size) | Provides a nonpolar stationary phase for effective separation of medium-polarity compounds like PAs. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with acidic modifier (e.g., 0.1% Formic Acid) | Allows for the elution and separation of a wide range of alkaloids with different polarities in a single run. |

| Detector | Mass Spectrometry (MS, MS/MS), Diode Array Detector (DAD) | MS provides high specificity and structural data for identification. researchgate.net DAD provides UV spectra for preliminary identification. |

| Flow Rate | 0.2 - 1.0 mL/min | Standard flow rates for analytical scale columns to ensure efficient separation. |

| Temperature | 25-40 °C | Controls viscosity and improves reproducibility of retention times. |

While HPLC is highly effective for quantification, its primary limitation without a mass spectrometer is that identification relies on comparing the retention time of a peak in the sample to that of a known reference standard. youtube.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis of this compound. libretexts.orgnih.govumich.edu It is often used for initial screening of plant extracts, monitoring reaction progress, or checking the purity of fractions from other chromatographic separations. umich.edu In TLC, a sample is spotted on a plate coated with an adsorbent (stationary phase), typically silica (B1680970) gel, and a solvent (mobile phase) is allowed to ascend the plate. scribd.com Separation occurs based on the differential affinity of the compounds for the stationary and mobile phases. libretexts.org Visualization is commonly achieved using a universal stain like Dragendorff's reagent, which produces colored spots with alkaloids, or by observing the plate under UV light. nih.govscribd.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers superior separation efficiency, higher sensitivity, and better reproducibility through the use of plates with smaller particle sizes and more uniform layers. researchgate.netmdpi.com HPTLC allows for precise sample application and automated development and densitometric scanning, enabling quantitative analysis. e-bookshelf.de It is particularly valuable for creating chemical fingerprints of herbal materials and for the simultaneous analysis of many samples. nih.gov While HPLC is generally more accurate for quantification, HPTLC serves as an excellent tool for rapid qualitative analysis and quality control. nih.gov

Table 2: Comparison of TLC and HPTLC for this compound Analysis

| Feature | Thin-Layer Chromatography (TLC) | High-Performance TLC (HPTLC) |

| Primary Use | Qualitative screening, purity checks. umich.edu | Qualitative and quantitative analysis, fingerprinting. nih.govresearchgate.net |

| Stationary Phase | Silica gel G on glass or aluminum plates. scribd.com | High-performance silica gel 60 F254 plates with smaller, uniform particles. mdpi.com |

| Sample Application | Manual (capillary spotters). libretexts.org | Automated, precise band application. mdpi.com |

| Resolution | Moderate. | High, with sharper bands and better separation. researchgate.net |

| Analysis Time | Fast. | Very fast, with shorter development distances. mdpi.com |

| Quantification | Semi-quantitative at best. | Possible through densitometric scanning. e-bookshelf.de |

| Reproducibility | Moderate. nih.gov | High, due to automation and standardized procedures. mdpi.com |

Techniques for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (+)-Trachelanthamidine and (-)-Trachelanthamidine. Determining the enantiomeric composition, or enantiomeric excess (ee), of a sample is crucial, as different enantiomers can have distinct biological activities. chiralpedia.com A racemic mixture contains equal amounts of both enantiomers and has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org

The most powerful and widely used techniques for determining enantiomeric purity rely on creating a chiral environment to differentiate the enantiomers. libretexts.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers. chiralpedia.com It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on proteins, polysaccharides, or synthetic chiral polymers. mdpi.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. registech.com The relative peak areas in the resulting chromatogram correspond directly to the ratio of the enantiomers. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric purity can also be determined by NMR using chiral solvating agents or chiral shift reagents. In the presence of a chiral agent, the enantiomers in a racemic mixture form transient diastereomeric complexes. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for their quantification by integrating the respective signals. libretexts.org

The successful asymmetric synthesis of (-)-Trachelanthamidine with a reported high enantiomeric excess (e.g., 97% ee) inherently relies on these advanced analytical techniques for validation. nih.govresearchgate.net

Isotopic Labeling and Tracer Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursor molecules into final natural products like this compound. kogistate.gov.ng These studies have been fundamental in establishing that this compound is a key intermediate in the biosynthesis of more complex pyrrolizidine alkaloids in various plant species. nih.govnih.gov

The core biosynthetic pathway begins with the amino acid ornithine, which is converted to putrescine. rsc.org Two molecules of putrescine, via the intermediate homospermidine, are the foundational units for the necine base skeleton. nih.govrsc.orgcapes.gov.br Tracer experiments involve feeding plants or cell cultures with precursors labeled with stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotopes. nih.gov The location and incorporation of these labels in the final this compound molecule are then determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, or by scintillation counting for radioisotopes.

Key findings from tracer studies include:

The confirmation that homospermidine, formed from putrescine and spermidine (B129725), is the direct precursor to the pyrrolizidine ring system. nih.govcapes.gov.br

Demonstration that this compound itself serves as a direct precursor for other necine bases, such as retronecine (B1221780). nih.govrsc.org For example, feeding experiments with labeled this compound in Senecio riddellii resulted in a very high incorporation into the retronecine moiety of the alkaloid riddelliine, strongly supporting its role as a primary intermediate. nih.gov

Double-labeling experiments have shown that this compound is an efficient precursor for retrorsine (B1680556) and echinatine (B1671082), while its diastereomer, isoretronecanol (B1229980), is more efficiently incorporated into rosmarinine. rsc.org

Table 3: Selected Isotopic Labeling Studies in Pyrrolizidine Alkaloid Biosynthesis

| Labeled Precursor(s) | Organism(s) | Key Finding Related to this compound | Citation(s) |

| [¹⁴C]-Putrescine, [¹⁴C]-Spermidine, [¹⁴C]-Homospermidine | Cynoglossum officinale, Heliotropium indicum, Symphytum officinale | Confirmed the core pathway from putrescine via homospermidine to the necine base, with this compound as a common intermediate. | nih.govcapes.gov.brresearchgate.net |

| [¹⁴C]-Putrescine | Phalaenopsis hybrids | Revealed that the aerial roots are the site of biosynthesis for T-phalaenopsine, an ester of this compound. | nih.gov |

| (+/-)-[3,5-¹⁴C]this compound | Senecio riddellii | Showed extremely high incorporation (up to 22.1%) into riddelliine, confirming this compound is on the main biosynthetic pathway to retronecine. | nih.gov |

| (±)-[5-³H]this compound | Cynoglossum officinale | Demonstrated efficient incorporation into the heliotridine (B129409) moiety of echinatine, showing its precursor role. | rsc.org |

| (±)-[5-³H]this compound | Senecio isatideus | Showed efficient incorporation into the retronecine moiety of retrorsine. | rsc.org |

| DL-[2,3-¹³C₂,5-¹⁴C]-Ornithine, [¹⁴C]-Homospermidine | Cynoglossum officinale | Showed that homospermidine is incorporated intact into this compound without prior degradation to putrescine. | rsc.org |

These tracer studies have been instrumental in piecing together the intricate steps of pyrrolizidine alkaloid biosynthesis, firmly establishing the central role of this compound as a foundational building block. nih.govnih.gov

Chemical Modifications and Synthetic Analogues of Trachelanthamidine

Strategies for Derivatization and Functionalization in Synthetic Routes

The derivatization and functionalization of the trachelanthamidine core are pivotal for creating diverse chemical entities. Various synthetic strategies have been developed to introduce new functional groups and modify the inherent reactivity of the pyrrolizidine (B1209537) skeleton.

A primary strategy involves the late-stage functionalization of the pre-formed pyrrolizidine ring system. This approach leverages the inherent reactivity of the core structure. For instance, C-H activation and oxidation reactions have emerged as powerful tools for introducing functionality at previously unactivated positions. frontiersin.org Rhodium-catalyzed C-H amination and alkene aziridination are examples of mild derivatization techniques compatible with a range of functional groups commonly found in natural products. nih.gov These methods allow for the site-selective introduction of amine groups or aziridines, which can be further elaborated. nih.gov

Another common approach is the functionalization of synthetic intermediates en route to the final this compound core. This allows for greater control over the position and type of functional group introduced. For example, in a formal synthesis of (+)-trachelanthamidine, a phosphine-catalyzed [3+2] annulation of an imine and an allene (B1206475) was a key step, creating a functionalized pyrroline (B1223166) intermediate. orgsyn.org Subsequent manipulations of the protecting groups on this intermediate were necessary to achieve the final target. orgsyn.org Similarly, optically active aza-Baylis-Hillman adducts have been converted to chiral 2,5-dihydropyrroles, which serve as versatile precursors for synthesizing C2-alkyl-substituted pyrrolizidine alkaloids. acs.org

Furthermore, the development of novel reagents and catalytic systems has expanded the toolbox for derivatization. Iridium-catalyzed C-H borylation, for example, allows for the regioselective introduction of boryl groups onto heterocyclic systems, which can then be converted to a wide array of functional groups. diva-portal.org While not yet specifically reported for this compound itself, such methods hold significant promise for its derivatization. The use of bifunctional chiral phosphine (B1218219) catalysts in enantioselective annulation reactions has also been demonstrated to produce chiral sulfamate-fused dihydropyrroles, showcasing the potential for creating complex, functionalized pyrrolizidine-like structures. orgsyn.org

Table 1: Key Strategies for Derivatization and Functionalization

| Strategy | Description | Example Reaction | Key Intermediates |

| Late-Stage C-H Functionalization | Introduction of functional groups onto the pre-formed pyrrolizidine core. | Rhodium-catalyzed C-H amination | Functionalized this compound |

| Intermediate Functionalization | Modification of synthetic intermediates before the final ring system is formed. | Phosphine-catalyzed [3+2] annulation | Functionalized Pyrrolines/Dihydropyrroles |

| Aza-Baylis-Hillman Chemistry | Use of adducts to create chiral dihydropyrrole precursors. | Ring-closing metathesis of N-allyl-β-amino-α-methylene esters | 2,5-Dihydropyrroles |

| Catalytic Borylation | Regioselective introduction of boryl groups for further conversion. | Iridium-catalyzed C-H borylation | Borylated Heterocycles |

Synthesis of this compound Analogues for Structural and Mechanistic Research

The synthesis of this compound analogues is crucial for probing the structural requirements for biological activity and for understanding enzymatic mechanisms involved in PA biosynthesis. These analogues often feature deliberate modifications to the pyrrolizidine core or its substituents.

One area of focus has been the synthesis of stereoisomers of this compound and related necine bases, such as isoretronecanol (B1229980). shu.ac.ukresearchgate.net The synthesis of both (-)-isoretronecanol and (-)-trachelanthamidine has been achieved through strategies involving the diastereoselective conjugate addition of a chiral lithium amide to an enantiopure α,β-unsaturated ester derived from L-proline. researchgate.net Such syntheses are instrumental in confirming the absolute configuration of natural products and in studying how stereochemistry influences biological interactions. researchgate.net An intramolecular Homer-Wittig cyclization reaction has also been employed to create the bicyclic core with retention of chirality, leading to the enantiospecific synthesis of precursors for this compound and its stereoisomers. shu.ac.uk

Researchers have also synthesized analogues to investigate the biosynthetic pathway of PAs. For example, feeding experiments with isotopically labeled this compound have helped to confirm its role as a central intermediate in the formation of other PAs in various plant species. researchgate.net Spectroscopic studies using deuterated putrescine have supported the proposal that 1-formylpyrrolizidine is the immediate precursor to this compound. shu.ac.uk

Furthermore, the synthesis of analogues with modified functional groups aids in structure-activity relationship (SAR) studies. By systematically altering parts of the molecule, researchers can identify the key structural features responsible for a particular biological effect. For instance, the development of a method for simultaneous SAR studies and "arming" of natural products through C-H amination allows for the creation of alkynylated derivatives. nih.gov These derivatives can then be used as chemical probes to identify cellular targets. nih.gov

Development of Modified Pyrrolizidine Cores and Side Chains

Beyond the synthesis of direct analogues, significant effort has been dedicated to developing novel pyrrolizidine cores and modifying side chains to create new chemical scaffolds with potentially unique properties.

Strategies to build modified pyrrolizidine cores often rely on powerful synthetic reactions that allow for the construction of the bicyclic system from functionalized precursors. Olefin metathesis reactions, including cross-metathesis and ring-closing metathesis, have been utilized to synthesize diversely functionalized chiral pyrrolizidines from intermediates derived from L-pyroglutamic acid. nih.gov This approach provides a versatile platform for creating a variety of substituted pyrrolizidine structures. nih.gov Another innovative method employs a titanium-mediated coupling of ω-vinyl imides to construct the pyrrolizidine skeleton, offering a new route to this important alkaloid class. acs.org

The synthesis of dispiropyrrolizidine derivatives through a three-component [3+2] cycloaddition reaction of azomethine ylides represents another avenue for core modification. nih.gov This one-pot procedure allows for the efficient and regioselective creation of novel, functionalized spiro compounds containing the pyrrolizidine motif. nih.gov

Modification of the side chains attached to the pyrrolizidine core is also a key area of research. In the natural biosynthesis of PAs, this compound is esterified with various necic acids to produce a wide array of final alkaloid structures. researchgate.net Synthetic chemists have mimicked this process by developing methods to attach different side chains to the core. For example, a formal synthesis of (-)-trachelanthamidine was achieved where the final steps would involve the introduction of a side chain. acs.org The stereoselectivity of reactions to introduce these side chains can be sensitive to protecting groups present on the molecule. acs.org

Table 2: Methods for Developing Modified Pyrrolizidine Cores

| Method | Description | Starting Materials | Resulting Structure |

| Olefin Metathesis | Use of cross and ring-closing metathesis to form the bicyclic system. | L-pyroglutamic acid derivatives | Diversely functionalized pyrrolizidines |

| Titanium-Mediated Coupling | Coupling of ω-vinyl imides to construct the pyrrolizidine ring. | ω-vinyl imides | Pyrrolizidine core |

| [3+2] Cycloaddition | Three-component reaction to form spiro-fused pyrrolizidines. | Azomethine ylides, dipolarophiles | Dispiropyrrolizidine derivatives |

| Intramolecular Homer-Wittig Cyclization | Intramolecular reaction to form the bicyclic core from a monocyclic precursor. | Monocyclic amide intermediates | Pyrrolizidine core |

Future Directions in Trachelanthamidine Academic Research

Advancements in Stereocontrolled Synthesis Methodologies

The total synthesis of pyrrolizidine (B1209537) alkaloids, including Trachelanthamidine, has long been a target for organic chemists, driving innovation in synthetic methodologies. rsc.org Future research will focus on refining these methods to achieve greater efficiency, step economy, and precise stereochemical control, particularly for producing the naturally occurring (–)-trachelanthamidine enantiomer.

Key areas for future development include:

Novel Catalytic Systems: While palladium-catalyzed cyclizations have proven effective, research is moving towards discovering new metal-based and organocatalytic systems to improve yields and enantioselectivity. rsc.orgthieme-connect.com The use of chiral secondary amine organocatalysts, such as proline and its derivatives, in cascade reactions represents a promising avenue for constructing the bicyclic core with high stereocontrol. rsc.org

Substrate-Controlled Diastereoselection: The development of methods based on the conjugate addition of chiral lithium amides to α,β-unsaturated esters derived from L-proline has provided a robust route to the pyrrolizidine core. researchgate.net Future work will likely explore a wider range of substrates and chiral auxiliaries to fine-tune the diastereoselectivity of these key reactions. researchgate.net

Identification and Characterization of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of pyrrolizidine alkaloids begins with the amino acid L-ornithine, which is converted to putrescine and then to homospermidine. encyclopedia.pubrsc.org Homospermidine synthase (HSS) is the well-characterized enzyme that catalyzes the formation of homospermidine and is considered a critical, scaffold-forming step in the pathway. rsc.org However, the subsequent enzymatic steps that convert homospermidine into the diverse array of necine bases, including this compound, are not fully elucidated.

Future research will concentrate on:

Elucidating the Cyclization and Reduction Steps: Recent studies have identified a copper-containing amine oxidase, named homospermidine oxidase (HSO), which catalyzes the double oxidation of homospermidine to form the intermediate 1-formylpyrrolizidine. nih.gov A major gap in knowledge remains regarding the enzyme(s) that control the final stereospecific cyclization and reduction of this intermediate, which dictates the formation of (–)-trachelanthamidine versus its stereoisomers like (–)-isoretronecanol. nih.govmdpi.com The stereochemical specificity observed in plants strongly suggests an enzyme-controlled mechanism rather than a spontaneous reaction. nih.gov

Genomic and Proteomic Approaches: With advancements in sequencing and bioinformatics, researchers can employ transcriptomics and proteomics on PA-producing plants, such as those in the Boraginaceae, Asteraceae, and Fabaceae families. nih.govresearchgate.net By comparing gene expression profiles in different plant tissues (e.g., roots, where biosynthesis often occurs) and under various conditions, candidate genes for the missing oxidoreductases can be identified. ru.nlmpg.de

Heterologous Expression and Functional Characterization: Once candidate genes are identified, they can be expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to confirm their enzymatic function. frontiersin.orgmdpi.com This approach allows for the definitive characterization of the undiscovered enzymes and provides a platform for the engineered biosynthesis of valuable alkaloids. mdpi.com

Novel Analytical Techniques for Trace Analysis and Metabolomic Profiling

The need to detect minute quantities of pyrrolizidine alkaloids in complex matrices such as food, animal feed, and herbal products drives the development of increasingly sensitive analytical methods. mdpi.commdpi.com While this compound itself is a saturated necine base and part of less toxic PAs, its detection is crucial for comprehensive safety assessments and metabolomic studies. researchgate.net

Future directions in this area include:

Enhanced Sensitivity and Throughput: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the current gold standard for PA analysis due to its high sensitivity and specificity. mdpi.commdpi.com Ongoing research aims to further lower the limits of detection (LOD) and quantification (LOQ), enabling the reliable measurement of trace-level contamination. mdpi.com Method optimization will also focus on reducing analysis time and solvent consumption.

High-Resolution Mass Spectrometry (HRMS) for Metabolomics: The use of HRMS is expanding, allowing for untargeted metabolomic profiling of PA-producing plants. nih.gov This technique can help identify novel, previously uncharacterized PAs and their metabolites, providing a more complete picture of a plant's chemical profile. Future studies will leverage HRMS to better understand the full diversity of this compound-containing alkaloids in various species.

Advanced Hyphenated Techniques: The structural elucidation of unknown compounds remains a challenge. The hyphenation of liquid chromatography with techniques like solid-phase extraction and nuclear magnetic resonance spectroscopy (LC-SPE-NMR) offers a powerful tool for isolating and definitively identifying the structure of novel alkaloids in complex extracts. nih.gov Developing these integrated platforms will be essential for characterizing the full spectrum of this compound derivatives in nature.

Exploration of this compound's Role in Plant Metabolism and Ecological Interactions

Pyrrolizidine alkaloids are primarily known as defensive compounds that protect plants from herbivores. researchgate.netnih.gov However, the specific ecological roles of different PA structural types, especially the saturated ones derived from this compound, are not well understood. researchgate.net Future research will move beyond a general understanding of PA toxicity to explore the nuanced functions of these specific alkaloids.

Key research questions for the future are:

Differentiated Defensive Roles: How does the defensive efficacy of this compound-based PAs compare to that of their 1,2-unsaturated, hepatotoxic counterparts? Research suggests that generalist herbivores may be deterred by PAs, while specialist insects have evolved to tolerate and even sequester them for their own defense. nih.gov Future studies will investigate whether the specific structural type influences these interactions, potentially serving as a more targeted defense or a different type of signal to specialist herbivores. nih.govnih.gov

Internal Plant Signaling: Increasing evidence suggests that secondary metabolites can act as internal regulators of plant growth and development, blurring the lines between primary and secondary metabolism. nih.govnih.gov Research is needed to determine if this compound or its derivatives play a role in internal signaling pathways, nutrient transport, or allocation within the plant. uvic.ca

Rhizosphere Interactions: Plants release a variety of secondary metabolites into the soil through their roots, which can shape the composition of the rhizosphere microbiome. mdpi.comfrontiersin.org An emerging area of research will be to investigate whether this compound-based alkaloids are exuded from roots and how they influence beneficial or pathogenic microbes in the soil, thereby affecting plant health and nutrient acquisition. frontiersin.org

常见问题

Q. What are the primary synthetic routes for Trachelanthamidine, and how do they differ in methodology?

this compound is commonly synthesized via palladium-catalyzed aminoalkynylation, involving cyclization of γ- or δ-lactams using hypervalent iodine reagents (e.g., TIPS-EBX) to form bicyclic heterocycles . Alternative methods include single-electron transfer (SET) reactions, such as Ishibashi's approach using 1,4-dimethylpiperazine to initiate radical cyclization . Key differences lie in catalyst systems (Pd vs. SET mediators) and reaction intermediates (alkyne vs. radical pathways). Researchers should evaluate substrate compatibility and stereochemical outcomes when selecting a route.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural elucidation. For example, diastereomeric ratios in cyclization steps (e.g., 83:17 dr in amide 11) are determined via -NMR . High-resolution MS confirms molecular formulas, while X-ray crystallography resolves absolute configurations. Researchers must cross-validate spectral data with computational predictions (e.g., DFT calculations) to address ambiguities .

Q. How should researchers design initial literature reviews to identify gaps in this compound studies?

Utilize specialized databases like SciFinder and Web of Science to access synthesis protocols, mechanistic studies, and bioactivity data. Focus on review articles and patents to map historical trends and unresolved challenges, such as scalability of Pd-catalyzed methods or toxicity profiles . Limit searches to peer-reviewed journals excluding unreliable sources (e.g., ) .

Q. What safety protocols are recommended when handling reagents in this compound synthesis?

Hypervalent iodine reagents (TIPS-EBX) and strong oxidizers require inert atmosphere handling due to moisture sensitivity. Use fume hoods for volatile solvents (DMF, THF) and personal protective equipment (PPE) for LiAlH, a pyrophoric reducing agent . Document reaction conditions rigorously to ensure reproducibility and mitigate risks of exothermic side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in this compound cyclization?

Diastereoselectivity in Pd-catalyzed aminoalkynylation (e.g., 72% yield, 83:17 dr for tosyl amide 11) is influenced by steric and electronic effects of protecting groups. Systematic variation of substituents (e.g., tosyl vs. benzyl) and solvent polarity (toluene vs. DMF) can enhance selectivity. Kinetic studies and transition-state modeling (DFT) help identify optimal parameters .

Q. What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?

For spectral discrepancies, employ 2D-NMR (e.g., -HSQC) to assign stereocenters and detect minor isomers. If by-products arise (e.g., decomposition of N-methoxyamides), analyze reaction quenches via LC-MS to trace degradation pathways. Adjust temperature or catalyst loading to suppress side reactions .

Q. How do mechanistic studies differentiate Pd-catalyzed vs. radical-based pathways in this compound synthesis?